molecular formula C22H17F2N5O2 B2891925 N-(2,4-difluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251672-67-9

N-(2,4-difluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2891925
CAS No.: 1251672-67-9
M. Wt: 421.408
InChI Key: HFTJLKJWUKTPHU-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17F2N5O2 and its molecular weight is 421.408. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agent Synthesis

One significant application of this compound involves its use in the synthesis of new antimicrobial agents. A study by Jadhav et al. (2017) explored novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which share structural similarities with the specified compound. These compounds demonstrated moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Metal-Free Synthesis of Rufinamide

Another research application is found in the metal-free synthesis of the antiepileptic drug Rufinamide, which includes the 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide structure. Bonacorso et al. (2015) demonstrated a novel synthesis pathway for Rufinamide and its analogues using a solventless, metal-free catalysis approach (Bonacorso et al., 2015).

NK-1 Antagonist Activity

This compound also finds relevance in synthesizing NK-1 antagonists. Jungheim et al. (2006) employed pyridine metallation chemistry to produce compounds like N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, exhibiting NK-1 antagonist activity (Jungheim et al., 2006).

Cytotoxicity Studies

Studies involving cytotoxicity assessments of related compounds were conducted by Hassan et al. (2014). They synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Molecular and Electronic Analysis

Molecular and electronic properties of triazole derivatives have been analyzed in studies like that by Beytur and Avinca (2021), which investigated the electronic properties, nonlinear optical properties, and spectroscopic properties of heterocyclic triazole compounds (Beytur & Avinca, 2021).

Antituberculosis Activity

The compound's structure is also significant in antituberculosis research. Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, indicating potential use in tuberculosis treatment (Jeankumar et al., 2013).

Cancer Cell Proliferation Inhibition

Lu et al. (2017) synthesized a compound with a triazole structure that showed effective inhibition on the proliferation of cancer cell lines, highlighting the potential of such compounds in cancer research (Lu et al., 2017).

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O2/c1-31-18-6-2-5-17(11-18)29-21(15-4-3-9-25-12-15)20(27-28-29)22(30)26-13-14-7-8-16(23)10-19(14)24/h2-12H,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTJLKJWUKTPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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